An In-depth Technical Guide to Boc-3-amino-4-methoxybenzoic Acid (CAS: 306937-12-2)
An In-depth Technical Guide to Boc-3-amino-4-methoxybenzoic Acid (CAS: 306937-12-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Boc-3-amino-4-methoxybenzoic acid , with the CAS number 306937-12-2 , is a valuable synthetic building block in the fields of medicinal chemistry and organic synthesis. Its structure combines a benzoic acid moiety with a methoxy group and a Boc-protected amine, making it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.
| Property | Value |
| CAS Number | 306937-12-2 |
| Molecular Formula | C₁₃H₁₇NO₅ |
| Molecular Weight | 267.28 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% (HPLC) |
| Storage Conditions | 0-8 °C |
Synthesis and Purification
The synthesis of Boc-3-amino-4-methoxybenzoic acid typically involves the protection of the amino group of 3-amino-4-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis
Materials:
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3-amino-4-methoxybenzoic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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A suitable solvent (e.g., tetrahydrofuran (THF), dioxane, or a mixture with water)
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A base (e.g., sodium bicarbonate, triethylamine)
Procedure:
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Dissolve 3-amino-4-methoxybenzoic acid in the chosen solvent system.
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Add the base to the solution to create a suitable pH for the reaction.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture while stirring.
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Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, the solvent is typically removed under reduced pressure.
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The crude product is then worked up, often involving an acidic wash to remove any unreacted starting amine and a basic wash to remove any byproducts.
Experimental Protocol: Purification
Crystallization:
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The crude Boc-3-amino-4-methoxybenzoic acid is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
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A second solvent in which the compound is less soluble (e.g., hexane or heptane) is slowly added until turbidity is observed.
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The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
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The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel.
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A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
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The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
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The compound is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
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Fractions are collected and analyzed by TLC to identify those containing the pure product.
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The solvent is removed from the pure fractions under reduced pressure to yield the purified Boc-3-amino-4-methoxybenzoic acid.
Spectroscopic Characterization
The structure of Boc-3-amino-4-methoxybenzoic acid is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH | |
| ~8.0-8.5 | Singlet | 1H | Ar-H | |
| ~7.5-7.8 | Multiplet | 2H | Ar-H | |
| ~3.9 | Singlet | 3H | -OCH₃ | |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (acid) | |
| ~153 | C=O (Boc) | |
| ~150-155 | Ar-C (quaternary) | |
| ~140-145 | Ar-C (quaternary) | |
| ~120-130 | Ar-CH | |
| ~110-120 | Ar-CH | |
| ~80 | -C(CH₃)₃ | |
| ~56 | -OCH₃ | |
| ~28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (carboxylic acid, broad) |
| ~3300 | N-H stretch (carbamate) |
| ~2980 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate) |
| ~1600, ~1520 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (methoxy) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 268.1 | [M+H]⁺ |
| 212.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
| 168.1 | [M - Boc]⁺ |
Applications in Research and Development
Boc-3-amino-4-methoxybenzoic acid is a key intermediate in the synthesis of a variety of biologically active molecules. Its primary applications lie in:
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Pharmaceutical Development: It serves as a crucial building block for the synthesis of complex pharmaceutical compounds. The presence of the carboxylic acid, protected amine, and methoxy group allows for sequential and regioselective modifications.
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Peptide Synthesis: This compound is utilized in both solid-phase and solution-phase peptide synthesis. The Boc-protected amine allows for its incorporation into a peptide chain, and the carboxylic acid can be activated for coupling with another amino acid or amine-containing molecule.
Experimental Workflows and Logical Relationships
Synthesis and Deprotection Workflow
The following diagram illustrates the general workflow for the synthesis of Boc-3-amino-4-methoxybenzoic acid and its subsequent deprotection for further use in synthesis.
Caption: General workflow for the synthesis and deprotection of Boc-3-amino-4-methoxybenzoic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The use of Boc-3-amino-4-methoxybenzoic acid in SPPS follows a well-established iterative cycle.
Caption: Iterative cycle of Boc-based solid-phase peptide synthesis.
Safety and Handling
While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling Boc-3-amino-4-methoxybenzoic acid.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
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Storage: Store in a cool, dry place, typically between 0-8 °C, in a tightly sealed container.
This technical guide provides a comprehensive overview of Boc-3-amino-4-methoxybenzoic acid, intended to support researchers and developers in its effective and safe use in their synthetic endeavors.
